molecular formula C22H24N6O2S B2909826 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1170633-66-5

4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2909826
CAS No.: 1170633-66-5
M. Wt: 436.53
InChI Key: XXLXVQWUZWBFTH-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold renowned for its broad biological activities, including antiviral, anti-mycobacterial, and anticancer properties . This compound features a benzenesulfonamide group and a phenethylamino substituent, which are hypothesized to enhance solubility and target binding affinity.

Properties

IUPAC Name

4-methyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c1-17-7-9-19(10-8-17)31(29,30)27-13-14-28-22-20(15-26-28)21(24-16-25-22)23-12-11-18-5-3-2-4-6-18/h2-10,15-16,27H,11-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLXVQWUZWBFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the phenethylamino group and the benzenesulfonamide moiety. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
  • Key Differences : Replaces benzenesulfonamide with a benzamide group and introduces fluorine atoms and a chromen-4-one moiety.
  • Physicochemical Data :
    • Melting Point (MP): 175–178°C
    • Molecular Weight: 589.1 g/mol
  • Implications: The fluorinated chromenone group may improve metabolic stability but reduce solubility compared to the sulfonamide derivative. Benzamide derivatives generally exhibit lower aqueous solubility than sulfonamides due to reduced hydrogen-bonding capacity.
b. 4-(4-Amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-3-ylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Compound 4d, )
  • Key Differences : Incorporates a mercapto (-SH) group and a methylisoxazole substituent.
  • Physicochemical Data :
    • MP: 170–172°C
    • Molecular Weight: 419 g/mol
    • logP (calculated): ~3.0 (estimated from molecular formula)
  • The isoxazole ring could modulate kinase selectivity, a common feature in kinase inhibitors.
c. N-(2-{[1-(4-Methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzamide (V026-1622, )
  • Key Differences : Substitutes benzenesulfonamide with benzamide and adds a methoxyphenyl group.
  • Physicochemical Data :
    • Molecular Weight: 402.45 g/mol
    • logP: 3.06
    • Polar Surface Area: 75.64 Ų
  • Implications : The methoxy group may enhance lipophilicity and membrane permeability. However, benzamide derivatives typically exhibit lower solubility than sulfonamides, as seen in its logSw value of -3.22 .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) logP MP (°C) Key Substituents Reference
Target Compound ~450 (estimated) ~3.5* N/A Benzenesulfonamide, phenethylamino -
Example 53 () 589.1 N/A 175–178 Benzamide, fluorinated chromenone
Compound 4d () 419 ~3.0 170–172 Mercapto, methylisoxazole
V026-1622 () 402.45 3.06 N/A Benzamide, methoxyphenyl
Example 28 () N/A N/A N/A Dimethylamino, fluorophenyl

*Estimated based on structural similarity.

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